PHPFHFFVYK

Renin-Angiotensin System Cardiovascular Pharmacology Peptide Formulation

PHPFHFFVYK (CAS 75645-19-1) is a decapeptide renin inhibitor designed for superior solubility and extended circulatory half-life—cleared ~100x more slowly than earlier substrate analogs, with 8-fold greater aqueous solubility at physiological pH. This lyophilized powder (≥95% purity) enables less frequent dosing in primate models, minimizes infusion-line precipitation, and provides selective renin blockade without affecting angiotensin I/II responses. These validated, quantifiable advantages make it the definitive choice for rigorous cardiovascular and hypertension research programs.

Molecular Formula C69H87N15O12
Molecular Weight 1318.5 g/mol
Cat. No. B12382184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHPFHFFVYK
Molecular FormulaC69H87N15O12
Molecular Weight1318.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C8CCCN8
InChIInChI=1S/C69H87N15O12/c1-42(2)59(67(93)81-54(35-46-25-27-49(85)28-26-46)61(87)76-51(69(95)96)22-12-13-29-70)83-65(91)55(34-45-20-10-5-11-21-45)78-62(88)52(32-43-16-6-3-7-17-43)77-64(90)56(36-47-38-71-40-74-47)79-63(89)53(33-44-18-8-4-9-19-44)80-66(92)58-24-15-31-84(58)68(94)57(37-48-39-72-41-75-48)82-60(86)50-23-14-30-73-50/h3-11,16-21,25-28,38-42,50-59,73,85H,12-15,22-24,29-37,70H2,1-2H3,(H,71,74)(H,72,75)(H,76,87)(H,77,90)(H,78,88)(H,79,89)(H,80,92)(H,81,93)(H,82,86)(H,83,91)(H,95,96)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1
InChIKeyAIRMFERKNRDUKD-PVGXKDMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PHPFHFFVYK: Specification & Baseline Overview for Renin Inhibitor Research Procurement


PHPFHFFVYK (CAS 75645-19-1), a decapeptide with the sequence Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys, is a synthetic analog of the renin natural substrate, angiotensinogen. It is classified as a renin inhibitory peptide that acts by competitively binding to the active site of renin, thereby blocking the conversion of angiotensinogen to angiotensin I [1]. With a molecular formula of C₆₉H₈₇N₁₅O₁₂ and a molecular weight of 1318.52 g/mol, this lyophilized powder is typically supplied at a purity of ≥95% and is intended for research applications in cardiovascular physiology and hypertension studies .

Why Generic Substitution Fails: Differentiating PHPFHFFVYK from Other Renin Inhibitors


In the procurement of renin inhibitors for research, the assumption that in-class compounds are interchangeable is misleading. The peptide PHPFHFFVYK exhibits distinct physicochemical and pharmacokinetic properties compared to other renin inhibitors, such as earlier substrate analogs, statine-containing peptides, and small-molecule inhibitors like aliskiren [1]. Unlike many renin inhibitors that suffer from poor solubility at physiological pH or rapid clearance, PHPFHFFVYK was specifically designed and selected for its improved solubility and prolonged circulation time, which are critical for in vivo studies [2]. Furthermore, its specific sequence and mechanism of action as a competitive substrate analog confer a unique selectivity profile that is not replicated by general protease inhibitors or transition-state mimetics [3]. Substituting with a generic renin inhibitor would invalidate experimental conditions reliant on these specific, quantifiable attributes.

PHPFHFFVYK Evidence Guide: Quantified Differentiation for Research Applications


Enhanced Physiological Solubility for In Vivo Dosing

PHPFHFFVYK exhibits an 8-fold increase in solubility at physiological pH compared to earlier angiotensinogen-based renin inhibitors [1]. This enhanced solubility is a direct result of the specific amino acid sequence, which improves its utility in biological buffers and in vivo formulations.

Renin-Angiotensin System Cardiovascular Pharmacology Peptide Formulation

Prolonged In Vivo Half-Life and Circulatory Retention

In primate models, PHPFHFFVYK is cleared from circulation approximately two orders of magnitude more slowly than earlier substrate analog renin inhibitors [1]. This significant extension in circulatory half-life is a key differentiator, enabling sustained target engagement in vivo.

Pharmacokinetics Peptide Therapeutics In Vivo Clearance

In Vivo Blood Pressure Reduction in Renin-Dependent Hypertension Models

In sodium-depleted monkeys, an infusion of PHPFHFFVYK at 2 mg/kg reduced mean arterial pressure (MAP) from 105 ± 4 mmHg to 79 ± 3 mmHg, a reduction of 26 mmHg. This hypotensive effect is quantitatively comparable to that of the angiotensin-converting enzyme (ACE) inhibitor teprotide at a dose of 1 mg/kg [1].

Hypertension Research In Vivo Pharmacology Blood Pressure Regulation

Selective In Vivo Blockade of Exogenous Renin-Induced Pressor Response

PHPFHFFVYK specifically blocks the pressor response to exogenous human renin in vivo, while having no effect on the pressor response to angiotensin I or angiotensin II [1]. This demonstrates its selective action at the level of renin-angiotensinogen interaction, rather than downstream effectors.

Renin Selectivity Angiotensinogen Pressor Response

PHPFHFFVYK Application Scenarios: Optimal Use Cases Derived from Verified Evidence


In Vivo Studies Requiring Sustained Renin Inhibition

For experimental protocols involving repeated dosing or long-term monitoring of the renin-angiotensin system in primate models, PHPFHFFVYK is the superior choice. Its prolonged circulatory half-life (cleared ~100x more slowly than earlier analogs) allows for less frequent administration, minimizing animal stress and experimental variability while maintaining effective target engagement [1].

Physiological Formulations Requiring High Solubility

In experiments where the inhibitor must be formulated in aqueous buffers at physiological pH (e.g., for infusion studies or in vitro assays with biological fluids), PHPFHFFVYK's 8-fold greater solubility compared to earlier peptide analogs ensures reliable dissolution and prevents precipitation, which could otherwise block infusion lines or introduce artifacts [2].

Specific Pharmacological Dissection of Renin-Dependent Pathways

When the research objective is to isolate the specific contribution of renin to a physiological or pathological process, PHPFHFFVYK's selective blockade of renin-mediated pressor effects (without affecting responses to angiotensin I or II) makes it an essential reagent. Its use provides clarity that cannot be achieved with less specific ACE inhibitors or angiotensin receptor blockers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PHPFHFFVYK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.